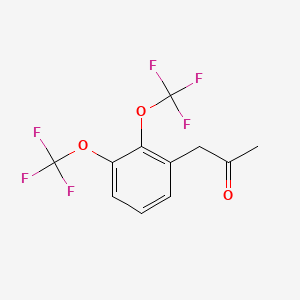

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring.

Preparation Methods

The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods ensure the incorporation of trifluoromethoxy groups into the phenyl ring, which is crucial for the compound’s unique properties. Industrial production methods often involve the use of specialized catalysts and controlled reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as proteins or enzymes, in biological systems. The trifluoromethoxy groups enhance the compound’s binding affinity to these targets, leading to the activation or inhibition of specific biochemical pathways . This interaction can result in various physiological effects, depending on the nature of the target and the biological context.

Comparison with Similar Compounds

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:

1-(3-(trifluoromethyl)phenyl)-2-propanone: This compound also contains trifluoromethyl groups but lacks the additional trifluoromethoxy groups, resulting in different chemical properties and applications.

N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound features a hydrazine core with trifluoromethoxy groups, which imparts distinct reactivity and uses in organic synthesis.

The uniqueness of this compound lies in its dual trifluoromethoxy substitution, which enhances its chemical stability and reactivity compared to other similar compounds .

Biological Activity

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, particularly the presence of two trifluoromethoxy groups. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F6O3, with a molecular weight of approximately 306.20 g/mol. The trifluoromethoxy groups enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and molecular targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy groups are known to increase binding affinity to various enzymes and receptors, influencing several biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

- Receptor Modulation : It may interact with receptor sites, altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Chlamydia : Studies have shown that derivatives containing trifluoromethoxy groups display selective activity against Chlamydia species, making them potential candidates for drug development targeting this pathogen .

- Bacterial Activity : The compound demonstrated moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 μg/mL .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The presence of electron-withdrawing trifluoromethoxy groups is believed to enhance its ability to inhibit cancer cell proliferation. In vitro assays have indicated cytotoxic effects on various cancer cell lines; however, further studies are needed to elucidate specific mechanisms and efficacy.

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds featuring trifluoromethoxy substitutions:

- Study on Antichlamydial Activity : A study highlighted that compounds similar in structure to this compound exhibited selective antichlamydial activity. The presence of the trifluoromethoxy group was crucial for maintaining this activity .

- Antibacterial Investigation : Another investigation assessed the antibacterial properties of several trifluoromethyl-substituted compounds, revealing that those with higher lipophilicity showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities observed in this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Preliminary evidence | Dual trifluoromethoxy groups |

| 1-(trifluoromethyl)phenylpropan-2-one | Low | None reported | Single trifluoromethyl group |

| 1-(difluoromethoxy)phenylpropan-2-one | Moderate | Some evidence | One difluoromethoxy group |

Properties

Molecular Formula |

C11H8F6O3 |

|---|---|

Molecular Weight |

302.17 g/mol |

IUPAC Name |

1-[2,3-bis(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8F6O3/c1-6(18)5-7-3-2-4-8(19-10(12,13)14)9(7)20-11(15,16)17/h2-4H,5H2,1H3 |

InChI Key |

IFEWAZNSHGLQIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.